molecular formula C16H12ClF2N5OS B2715355 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)thio)benzamide CAS No. 897623-31-3

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)thio)benzamide

Número de catálogo: B2715355
Número CAS: 897623-31-3
Peso molecular: 395.81
Clave InChI: XZMFJXOPPMRTQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)thio)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-chlorophenyl group and a difluoromethylthio (-SCF₂H) moiety. The compound’s structure combines a heterocyclic tetrazole core, known for its metabolic stability and hydrogen-bonding capabilities, with a benzamide scaffold that is prevalent in bioactive molecules.

Propiedades

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(difluoromethylsulfanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N5OS/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)26-16(18)19/h1-8,16H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMFJXOPPMRTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)thio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The tetrazole moiety is known for its ability to mimic biological structures, which may facilitate interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C12H10ClF2N5SC_{12}H_{10}ClF_2N_5S, with a molecular weight of approximately 317.76 g/mol. The presence of the difluoromethyl and tetrazole groups contributes to its unique chemical properties, making it a candidate for further biological evaluation.

PropertyValue
Molecular FormulaC12H10ClF2N5SC_{12}H_{10}ClF_2N_5S
Molecular Weight317.76 g/mol
Functional GroupsTetrazole, Benzamide, Difluoromethyl Thio
SolubilityVaries (depends on solvent)

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The tetrazole ring can interact with enzyme active sites, potentially inhibiting their function. This is particularly relevant in the context of cancer therapies where enzyme modulation can affect tumor growth.
  • Receptor Binding : The compound may bind to specific receptors, altering signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, related tetrazole derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231).

Case Study:
A study on a related tetrazole compound demonstrated an IC50 value of 52 nM in MCF-7 cells, indicating potent antiproliferative activity. This suggests that this compound may also exhibit similar effects, warranting further investigation into its anticancer potential .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Preliminary findings suggest moderate to strong inhibition against these enzymes, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections .

In Vitro Studies

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest at the G2/M phase. The mechanism involves disruption of microtubule dynamics, a critical factor in mitotic progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tetrazole and benzamide moieties can significantly impact biological activity. For instance, the introduction of difluoromethyl thio groups has been associated with enhanced potency against certain cancer cell lines.

Comparación Con Compuestos Similares

Structural Features

Tetrazole Derivatives
  • Compound [7–9] () : 1,2,4-Triazole-3-thiones with 4-chlorophenylsulfonyl and 2,4-difluorophenyl substituents. Unlike the target compound, these lack the benzamide backbone and instead feature a triazole-thione tautomeric system. The absence of a tetrazole ring reduces their acidity (pKa ~6–7 for tetrazoles vs. ~8–9 for triazoles), impacting solubility and metal coordination .
  • N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide () : Shares the benzamide-tetrazole framework but replaces the difluoromethylthio group with a thiazolyl-fluorophenylmethyl substituent. This substitution alters lipophilicity (ClogP ~3.5 vs. ~2.8 for the target compound) and may influence membrane permeability .
Thiadiazole and Triazole Analogues
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): A thiadiazole derivative with insecticidal activity.
  • N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () : Click-chemistry-derived triazoles with nitro and methoxybenzothiazole groups. The nitro group increases electron-withdrawing effects, contrasting with the target compound’s electron-deficient difluoromethylthio group. This difference may modulate reactivity in redox environments .
Benzamide Derivatives with Thioethers
  • N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (): Features a thienylmethylthio group instead of difluoromethylthio.

Spectroscopic and Physicochemical Properties

Property Target Compound Compound [7–9] () N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide ()
IR ν(C=S) (cm⁻¹) Not detected (benzamide C=O at ~1680) 1247–1255 (C=S in triazole-thione) Absent (thiazole C-S at ~680)
¹H NMR (δ, ppm) -SCF₂H: ~4.5 (split by ¹⁹F-¹H coupling) NH: ~12–13 (tautomeric thione) Thiazole CH₃: ~2.5
LogP ~2.8 (estimated) ~3.2 ~3.5
Tautomerism None Thione-thiol equilibrium None

Q & A

Q. What are the established synthetic routes for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)thio)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole intermediates with difluoromethylthio benzoyl chloride derivatives under heterogeneous catalysis. Key steps include:

  • Catalyst and Solvent: Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour .
  • Workup: Monitor reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
  • Optimization: Adjust stoichiometry (e.g., 1.1:1 molar ratio of acyl chloride to tetrazole) and explore alternative catalysts (e.g., triethylamine in dioxane for thioacetamide coupling) to improve yields .

Q. How can spectroscopic techniques (IR, NMR) resolve structural ambiguities in this compound?

Methodological Answer:

  • IR Spectroscopy: Identify the tetrazole ring (C=N stretch at ~1600 cm⁻¹) and thioether group (C–S stretch at ~650 cm⁻¹). The absence of a broad O–H peak (~3200 cm⁻¹) confirms successful substitution .
  • ¹H/¹³C NMR: Key signals include:
    • Tetrazole-CH₂- group: δ ~4.5–5.0 ppm (¹H) and δ ~35–40 ppm (¹³C).
    • Difluoromethylthio group: δ ~6.8–7.2 ppm (¹H, split due to J coupling with fluorine) .
  • HSQC/HMBC: Correlate protons and carbons to confirm connectivity, especially for overlapping signals in aromatic regions .

Q. What protocols are recommended for purity assessment and elemental analysis?

Methodological Answer:

  • Purity: Use HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm. Target >98% purity .
  • Elemental Analysis: Compare experimental C, H, N, S values with theoretical calculations. Deviations >0.4% indicate impurities or hydration .
  • Melting Point: A sharp range (e.g., 150–152°C) confirms crystallinity and purity .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound?

Methodological Answer:

  • Target Selection: Prioritize receptors with known affinity for tetrazole/thioether motifs (e.g., CXCL12 for anticancer activity) .
  • Docking Software: Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.
  • Validation: Compare docking poses with co-crystallized ligands (e.g., RMSD <2.0 Å). For example, the tetrazole group may form hydrogen bonds with Arg41 in CXCL12 .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Yield Discrepancies: Replicate conditions from conflicting studies (e.g., PEG-400 vs. dioxane solvents ) and analyze byproducts via LC-MS.
  • Bioactivity Variability: Standardize assays (e.g., MIC for antimicrobial tests) and control for substituent effects. For example, fluorobenzyl groups in analogs show enhanced activity due to lipophilicity .

Q. What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 37°C, pH 1–9). The difluoromethylthio group may hydrolyze at pH >8, requiring prodrug formulations .
  • Light/Oxygen Sensitivity: Store in amber vials under argon. Add antioxidants (e.g., BHT) during synthesis .

Q. How can regioselectivity challenges in tetrazole functionalization be mitigated?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at the 4-chlorophenyl ring to favor C5-substitution on the tetrazole .
  • Metal Catalysis: Use Cu(I) catalysts for selective N-alkylation, as demonstrated in related 1,2,4-triazole systems .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

Methodological Answer:

  • Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus and C. albicans .
  • Anticancer: MTT assay on HeLa cells, with IC₅₀ calculation and caspase-3 activation analysis .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Core Modifications: Replace the difluoromethylthio group with –SCF₃ or –SeCF₃ to assess halogen effects on bioavailability .
  • Substituent Screening: Synthesize analogs with varied aryl groups (e.g., 3,4-dichlorophenyl vs. 4-fluorophenyl) and compare logP values .

Q. What crystallographic techniques validate the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal XRD: Grow crystals via slow evaporation in ethanol/water. Use SHELXL for refinement (R1 <5%) .
  • Packing Analysis: Identify π-π interactions between benzamide and tetrazole rings, which influence solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.